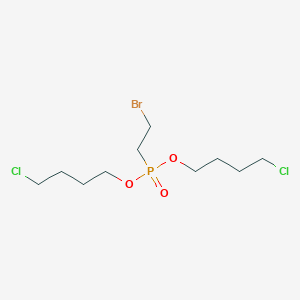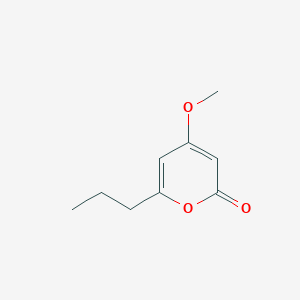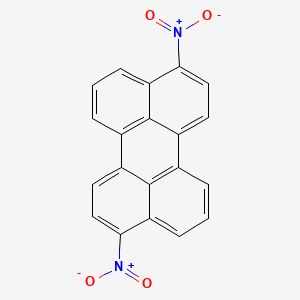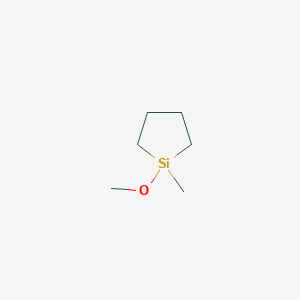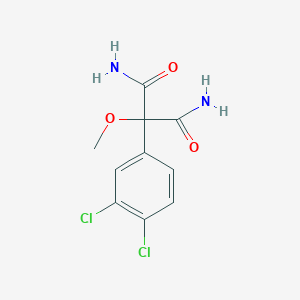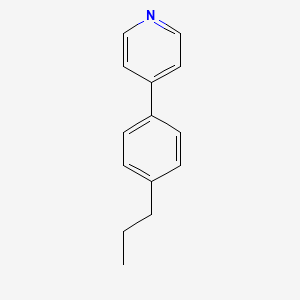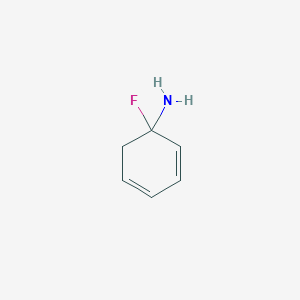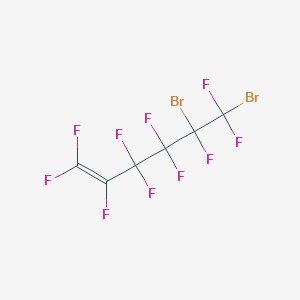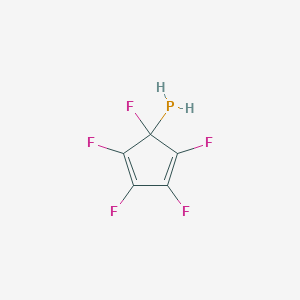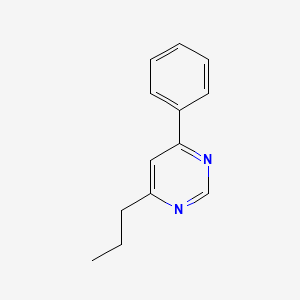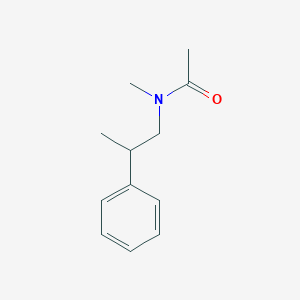![molecular formula C15H12ClNO4 B14372170 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one CAS No. 93639-41-9](/img/structure/B14372170.png)
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one is a complex organic compound that belongs to the class of furo[3,4-c]pyridines This compound is characterized by the presence of a chloro group, two methoxy groups, and a fused furo-pyridine ring system
Méthodes De Préparation
The synthesis of 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-chloropyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and 4-chloropyridine under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the furo[3,4-c]pyridine ring system. This step often requires the use of a strong acid or base as a catalyst.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the furo[3,4-c]pyridine ring system and the formation of simpler products.
Applications De Recherche Scientifique
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Disrupting Cellular Processes: The compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one can be compared with other similar compounds, such as:
4-Chloro-2,5-dimethoxyphenyl isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of the furo[3,4-c]pyridine ring system.
5-Chloro-2,4-dimethoxyphenyl isocyanate: This compound has a similar aromatic ring system but differs in the position of the chloro and methoxy groups.
4-Chloro-3,5-dimethylphenol: This compound has a similar chloro-substituted aromatic ring but lacks the furo[3,4-c]pyridine ring system.
The uniqueness of this compound lies in its fused furo-pyridine ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
93639-41-9 |
|---|---|
Formule moléculaire |
C15H12ClNO4 |
Poids moléculaire |
305.71 g/mol |
Nom IUPAC |
4-chloro-3-(2,5-dimethoxyphenyl)-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C15H12ClNO4/c1-19-8-3-4-11(20-2)10(7-8)13-12-9(15(18)21-13)5-6-17-14(12)16/h3-7,13H,1-2H3 |
Clé InChI |
AXXZDTUVDMPHNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2C3=C(C=CN=C3Cl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


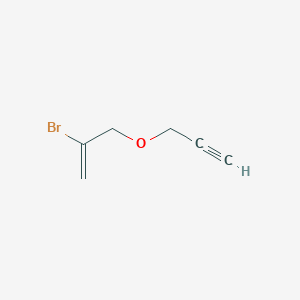
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)
